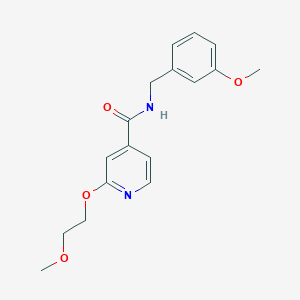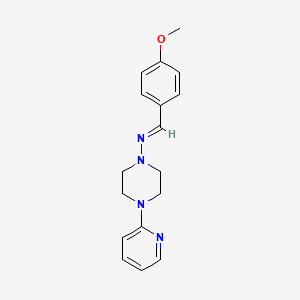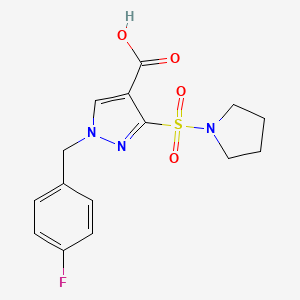
N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide, also known as MI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-1 is a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), which is involved in the regulation of protein synthesis.
Mécanisme D'action
N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide inhibits the activity of eIF4E, which is a key regulator of protein synthesis. eIF4E binds to the 5' cap structure of mRNA and promotes the translation of specific mRNAs involved in cell proliferation and survival. By inhibiting eIF4E, this compound reduces the translation of these mRNAs and inhibits cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide has several advantages for lab experiments, including its small size, high potency, and specificity for eIF4E. However, this compound has some limitations, including its poor solubility in water and its potential toxicity to non-cancerous cells.
Orientations Futures
There are several future directions for N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide research, including the development of more potent and selective eIF4E inhibitors, the investigation of this compound in combination with other cancer therapies, and the exploration of this compound in other disease areas, such as viral infections and neurological disorders.
In conclusion, this compound is a promising small molecule inhibitor of eIF4E with potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions for this compound include the development of more potent and selective inhibitors and the investigation of its potential in other disease areas.
Méthodes De Synthèse
The synthesis of N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide involves several chemical reactions, including the condensation of 3-methoxybenzaldehyde with 2-(2-methoxyethoxy)isonicotinoyl chloride, followed by reduction with sodium borohydride. The final product is purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been found to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer treatment.
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)-N-[(3-methoxyphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-8-9-23-16-11-14(6-7-18-16)17(20)19-12-13-4-3-5-15(10-13)22-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBKISJRLOLQMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2391494.png)




![4-methyl-3-(nitromethyl)-2-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclopentan-1-one](/img/structure/B2391504.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B2391509.png)

![6-(4-methoxyphenethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391511.png)

![1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391516.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2391517.png)